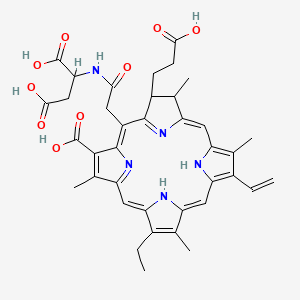

Monoaspartyl chlorin e6

CAS No.:

Cat. No.: VC1922213

Molecular Formula: C38H41N5O9

Molecular Weight: 711.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C38H41N5O9 |

|---|---|

| Molecular Weight | 711.8 g/mol |

| IUPAC Name | 2-[[2-[7-carboxy-3-(2-carboxyethyl)-17-ethenyl-12-ethyl-2,8,13,18-tetramethyl-2,3,23,24-tetrahydroporphyrin-5-yl]acetyl]amino]butanedioic acid |

| Standard InChI | InChI=1S/C38H41N5O9/c1-7-20-16(3)24-12-26-18(5)22(9-10-32(45)46)35(42-26)23(11-31(44)41-30(37(49)50)15-33(47)48)36-34(38(51)52)19(6)27(43-36)14-29-21(8-2)17(4)25(40-29)13-28(20)39-24/h7,12-14,18,22,30,39-40H,1,8-11,15H2,2-6H3,(H,41,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52) |

| Standard InChI Key | SIEXFRDYNDREBM-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)NC(CC(=O)O)C(=O)O)CCC(=O)O)C)C)C=C)C |

Introduction

Chemical Properties and Photophysical Characteristics

Monoaspartyl chlorin e6 exhibits distinctive spectroscopic properties that make it particularly suitable for photodynamic therapy applications. When analyzed in phosphate buffer at pH 7.4, the compound shows characteristic absorption peaks at 400 nm and 654 nm, with molar absorption coefficients of 180,000 and 40,000 respectively . These absorption characteristics, particularly the strong absorption in the red region of the visible spectrum, enable deep tissue penetration of light during therapy.

The fluorescence emission peak of monoaspartyl chlorin e6 occurs at 661 nm when measured at a concentration of 0.05 μM in buffer . This overlaps somewhat with its red absorption peak, which is typical of chlorin compounds. The fluorescence properties are solvent-dependent, with the emission peak shifting to longer wavelengths in the presence of cetyltrimethylammonium bromide (CTAB).

Table 1: Spectroscopic Properties of Monoaspartyl Chlorin e6 and Related Compounds

| Compound | Absorption Peaks (nm) | Fluorescence Peak (nm) |

|---|---|---|

| Monoaspartyl chlorin e6 in buffer | 400, 654 | 661 |

| Monoaspartyl chlorin e6 + CTAB | 404, 664 | 667 |

| Chlorin e6 in buffer | 400, 654 | 661 |

| Diaspartyl chlorin e6 in buffer | 400, 654 | 660 |

| Mesochlorin in buffer | 388, 635 | 640 |

The time-resolved fluorescence decay of monoaspartyl chlorin e6 at 5 μM concentration in buffer follows first-order kinetics with a lifetime of 4.5 ns . This characteristic is important for applications utilizing fluorescence imaging or detection during therapeutic procedures.

Mechanism of Action in Photodynamic Therapy

Monoaspartyl chlorin e6 functions through a well-defined mechanism in photodynamic therapy. When administered to patients, the compound selectively accumulates in tumor tissues due to their enhanced permeability, retention effects, and the altered metabolic characteristics of cancer cells . This selective accumulation is a crucial aspect of its therapeutic efficacy, minimizing damage to healthy tissues while maximizing effects on cancerous cells.

The activation mechanism begins when monoaspartyl chlorin e6 absorbs light at its characteristic wavelength, typically around 664 nm. This absorption of photons elevates the compound from its ground state to an excited state. The excited molecule can then transfer energy to molecular oxygen present in the tissue, converting it to reactive oxygen species, primarily singlet oxygen. These highly reactive oxygen species cause oxidative damage to cellular components including membranes, proteins, and nucleic acids, ultimately leading to cell death through apoptosis or necrosis .

Research findings have demonstrated that the generation of singlet oxygen plays the primary role in the photodynamically-induced antitumor effect of monoaspartyl chlorin e6. Studies have shown that the quantum yield of singlet oxygen generation by monoaspartyl chlorin e6 is approximately 0.77, indicating high efficiency in producing this crucial cytotoxic agent . This high quantum yield contributes significantly to its effectiveness as a photosensitizer in clinical applications.

The damage to tumor vasculature represents another important mechanism through which monoaspartyl chlorin e6 exerts its antitumor effects. Vascular damage induced by photodynamic therapy with this compound contributes substantially to tumor tissue destruction by reducing blood supply to the tumor, further enhancing its therapeutic efficacy .

Experimental Research Findings

In Vitro Studies

In vitro studies have consistently demonstrated the efficacy of monoaspartyl chlorin e6 as a photosensitizer. Research examining its effects on isolated sarcoma 180 cells showed that ultrasonically-induced damage in air-saturated cell suspensions was enhanced two-fold when using 80 μM monoaspartyl chlorin e6 . The rate of cell damage increased proportionally with the concentration of the compound, with unstained fractions reduced to just 5.3% after 60 seconds of insonation in the presence of monoaspartyl chlorin e6, compared to 70% in control conditions without the compound .

Subcellular localization studies using fluorescence microscopy revealed that monoaspartyl chlorin e6 primarily accumulates in lysosomes, which differs from the distribution pattern of other photosensitizers such as hematoporphyrin derivative that typically localize throughout the cytoplasm . This specific localization pattern may contribute to its unique photodynamic effects.

Phototoxicity assessments using clonogenic assays have confirmed that monoaspartyl chlorin e6 exhibits excellent sensitizing capabilities when combined with light exposure . These findings demonstrate its effectiveness as a photosensitizing agent in vitro, comparing favorably to traditional photosensitizers.

Sonodynamic Therapy Applications

In addition to its established role in photodynamic therapy, monoaspartyl chlorin e6 has shown significant potential in the emerging field of sonodynamic therapy, which utilizes ultrasound rather than light for activation. This approach offers the advantage of treating tumors located deeper within tissues, beyond the reach of light used in conventional photodynamic therapy.

Research has demonstrated that monoaspartyl chlorin e6 can act as an effective sensitizer for sonodynamic tumor treatment. In vitro studies with isolated sarcoma 180 cells showed that the rate of ultrasonically-induced cell damage was significantly enhanced in the presence of monoaspartyl chlorin e6, with the enhancement directly proportional to the concentration of the compound .

The sonodynamic effect appears to involve similar mechanisms to those observed in photodynamic therapy, primarily the generation of reactive oxygen species. This is supported by the observation that the enhancement of cell damage by monoaspartyl chlorin e6 was significantly inhibited by histidine, suggesting that reactive oxygen species play a primary role in the sonodynamically-induced antitumor effect .

In vivo studies have further validated the potential of monoaspartyl chlorin e6 in sonodynamic therapy. The co-administration of 25 mg/kg monoaspartyl chlorin e6 followed by ultrasonic exposure at 2 MHz suppressed the growth of implanted colon 26 cell tumors at an intensity at which ultrasound alone showed only a slight antitumor effect . Histopathological examination revealed extensive necrosis in tumor tissues treated with the combination, while neither treatment with monoaspartyl chlorin e6 alone nor ultrasound alone caused significant necrosis.

Comparison with Other Photosensitizers

Monoaspartyl chlorin e6 possesses several advantages over traditional photosensitizers like hematoporphyrin derivative. Comparative studies have consistently demonstrated its superior efficacy in various experimental models. In a human cholangiocarcinoma model, the degree of tumor volume reduction was significantly better for all tested dosages of monoaspartyl chlorin e6 compared to hematoporphyrin derivative .

Table 3: Quantum Yields of Singlet Oxygen Generation by Various Photosensitizers

| Photosensitizer | Quantum Yield |

|---|---|

| Monoaspartyl chlorin e6 | 0.77 |

| Tin monoaspartyl chlorin e6 | 0.89 |

| Zinc monoaspartyl chlorin e6 | 0.35 |

| Chlorin e6 | 0.66 |

| Tin chlorin e6 | 0.83 |

| Zinc chlorin e6 | 0.31 |

| Diaspartyl chlorin e6 | 0.68 |

| Mesochlorin | 0.46 |

| Rose bengal (standard) | 0.75 |

From a photophysical perspective, monoaspartyl chlorin e6 exhibits highly favorable properties compared to earlier photosensitizers. It has a much longer phosphorescence lifetime than compounds like Photofrin or hematoporphyrin derivative, which is advantageous for the efficient photochemical generation of singlet oxygen . The quantum yield of singlet oxygen production by monoaspartyl chlorin e6 (0.77) is comparable to that of rose bengal (0.75), a standard reference photosensitizer, and higher than many other chlorin derivatives .

Safety profiles also favor monoaspartyl chlorin e6, as it has been reported to be much less toxic than some other photosensitizers. The lethal dose in mice is substantially higher than that of compounds like Photofrin, indicating a wider therapeutic window . In clinical trials, the only significant side effect reported was temporary skin photosensitivity, which is considerably milder than the prolonged photosensitivity associated with some first-generation photosensitizers .

The absorption characteristics of monoaspartyl chlorin e6, with strong absorption at longer wavelengths (654 nm), provide an additional advantage over compounds with absorption at shorter wavelengths, as longer wavelengths penetrate tissue more effectively. This property enables treatment of deeper-seated tumors, expanding the range of potential clinical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume